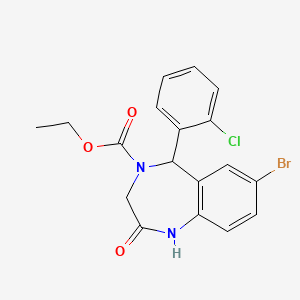
ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their therapeutic properties, particularly in the treatment of central nervous system disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common method includes the condensation of benzodiazepines with ethyl isocyanoacetate under mild conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize advanced techniques to minimize by-products and streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, affecting its chemical properties.
Substitution: Substitution reactions, such as alkylation, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl tosylates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with methyl tosylate can yield 1-alkyl derivatives .
Scientific Research Applications
Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is explored for its therapeutic potential in treating central nervous system disorders.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA_A receptor complex, which modulates the inhibitory neurotransmitter GABA. By binding to these receptors, the compound enhances the effects of GABA, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, chlordiazepoxide, and phenazepam . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness
Ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine and chlorine substituents, in particular, contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-bromo-5-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-2-25-18(24)22-10-16(23)21-15-8-7-11(19)9-13(15)17(22)12-5-3-4-6-14(12)20/h3-9,17H,2,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPUIGLTYDOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














